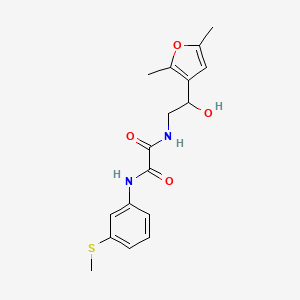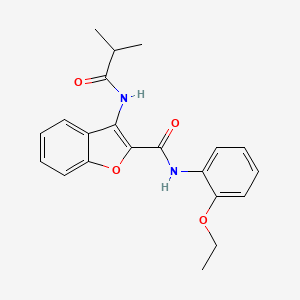![molecular formula C14H9ClF2N2O3 B2667511 [(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 389810-95-1](/img/structure/B2667511.png)
[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate exerts its effects by inhibiting specific enzymes and pathways involved in cell growth and survival. It has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell signaling pathways. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been shown to have both biochemical and physiological effects. Biochemically, it inhibits specific enzymes and pathways involved in cell growth and survival. Physiologically, it has been shown to induce apoptosis in cancer cells and inhibit the growth of microbial organisms.
Avantages Et Limitations Des Expériences En Laboratoire
[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several advantages for lab experiments, including its high potency and specificity for certain enzymes and pathways. Additionally, it has been shown to have low toxicity in animal studies. However, limitations include its relatively complex synthesis method and limited availability.
Orientations Futures
For research on [(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate include investigating its potential applications in other fields, such as agriculture and material science. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, efforts should be made to optimize its synthesis method and increase its availability for research purposes.
Conclusion
[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a promising compound with potential applications in medicine, agriculture, and material science. Its ability to inhibit specific enzymes and pathways involved in cell growth and survival make it a promising candidate for the development of new cancer treatments and antibiotics. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be synthesized through a multistep process involving the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride, followed by the reaction with N-(2,4-difluorophenyl)formamide and methyl chloroformate. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been studied for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation and survival. Additionally, this compound has been investigated for its antimicrobial properties, which could be useful in the development of new antibiotics.
Propriétés
IUPAC Name |
[2-(2,4-difluoroanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2N2O3/c15-13-9(2-1-5-18-13)14(21)22-7-12(20)19-11-4-3-8(16)6-10(11)17/h1-6H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQDNGGVYHUFTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione](/img/no-structure.png)
![1,3-dimethyl-5-(2-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2667435.png)

![9-Methoxy-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2667437.png)

![(4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid](/img/structure/B2667441.png)
![7-(butyrylamino)-N,N-dimethyl-2-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B2667444.png)


![2-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2667449.png)
